molecular formula C11H12N2O4 B12614780 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine CAS No. 922143-57-5

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine

Cat. No.: B12614780
CAS No.: 922143-57-5
M. Wt: 236.22 g/mol
InChI Key: QJNLMTZCAGQBOB-GZMMTYOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole nucleus.

    Hydroperoxidation: The indole nucleus undergoes hydroperoxidation to introduce the hydroperoxy group at the 3-position.

    Amino Acid Coupling: The hydroperoxy-indole is then coupled with L-alanine to form the final compound.

The reaction conditions for these steps may vary, but they generally involve the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form different oxidation products.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as halogens or alkylating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy-indole derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine involves its interaction with specific molecular targets. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with various cellular components, leading to biological effects. The indole nucleus can also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

922143-57-5

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2S)-2-amino-3-[(3S)-3-hydroperoxyindol-3-yl]propanoic acid

InChI

InChI=1S/C11H12N2O4/c12-8(10(14)15)5-11(17-16)6-13-9-4-2-1-3-7(9)11/h1-4,6,8,16H,5,12H2,(H,14,15)/t8-,11+/m0/s1

InChI Key

QJNLMTZCAGQBOB-GZMMTYOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@](C=N2)(C[C@@H](C(=O)O)N)OO

Canonical SMILES

C1=CC=C2C(=C1)C(C=N2)(CC(C(=O)O)N)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.